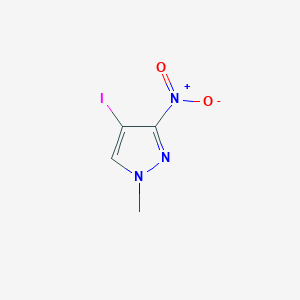

4-iodo-1-methyl-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality 4-iodo-1-methyl-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-1-methyl-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPMYVGWQWTBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 4-Iodo-1-methyl-3-nitro-1H-pyrazole

The following technical guide details the chemical profile, synthetic utility, and experimental handling of 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS 75092-34-1).

CAS: 75092-34-1 | Formula:

Executive Summary: The "Lynchpin" Scaffold

In the architecture of modern drug discovery, 4-iodo-1-methyl-3-nitro-1H-pyrazole serves as a high-value "lynchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

-

C4-Iodine: A highly reactive electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the installation of complex aryl or heteroaryl pharmacophores.

-

C3-Nitro Group: A masked amine. It withstands C4-functionalization conditions but can be selectively reduced later to an amine, unlocking pathways to amides, ureas, or fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).

-

N1-Methyl: A fixed steric and solubility modifier that defines the binding pocket orientation in kinase inhibitors.

This compound is not merely a building block; it is a strategic branch point that allows researchers to delay critical diversity-generating steps until late in the synthetic sequence.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Context |

| Appearance | Solid (Pale yellow to tan) | Nitro-pyrazoles are typically crystalline solids. |

| Melting Point | >100 °C (Predicted) | Analogous 4-nitropyrazoles melt ~160°C; iodine substitution typically raises density but may lower MP slightly due to crystal packing disruption. |

| Solubility | DMSO, DMF, MeCN, EtOAc | Poor water solubility. Soluble in polar organic solvents. |

| Stability | Light Sensitive | C-I bonds in electron-deficient heterocycles can be photolabile. Store in amber vials under inert gas. |

| Reactivity Class | Electron-Deficient Heterocycle | The nitro group deactivates the ring, making the C4-iodine stable to nucleophilic attack but highly reactive in oxidative addition with Pd(0). |

Synthetic Utility & Reactivity Logic

The synthesis and utilization of CAS 75092-34-1 rely on understanding the electronic push-pull of the pyrazole ring. The 3-nitro group withdraws electron density, making the ring less susceptible to electrophilic aromatic substitution (EAS). Therefore, introducing the iodine at C4 after the nitro group requires activated iodinating conditions.

Synthesis Pathway (The "How-To")

The most reliable route involves the regioselective iodination of 1-methyl-3-nitropyrazole . Direct nitration of 4-iodopyrazole is risky due to potential de-iodination or explosion hazards.

Figure 1: Synthesis via electrophilic iodination. The C4 position is the only available site for substitution, ensuring high regioselectivity despite the deactivated ring.

Divergent Functionalization (The "Why")

Once synthesized, the molecule acts as a divergent core. The standard workflow in medicinal chemistry involves:

-

Cross-Coupling (C4): Build the carbon skeleton.

-

Reduction (C3): Reveal the amine.

-

Cyclization (C3-C4): Form fused rings (optional).

Figure 2: Divergent reactivity map. Note that reducing the nitro group while the iodine is still present (Red Path) carries a risk of hydrodeiodination; coupling first (Left Path) is the preferred strategy.

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Rationale: The 3-nitro group deactivates the pyrazole ring. Standard

Materials:

-

1-Methyl-3-nitro-1H-pyrazole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

Acetonitrile (MeCN) (0.5 M concentration)

-

Trifluoroacetic acid (TFA) (0.1 equiv) - Catalyst

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-nitro-1H-pyrazole in anhydrous MeCN.

-

Addition: Add TFA (catalytic), followed by the portion-wise addition of NIS at room temperature. Note: Protect from light with aluminum foil.

-

Reaction: Heat the mixture to 60–80 °C. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (lower Rf) should disappear, replaced by a less polar spot (product). Reaction time is typically 4–12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash effectively with saturated

(to quench excess iodine/NIS) and then brine. -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0% -

Yield: Expect 75–90% yield of a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Rationale: This protocol uses a mild base and standard Pd catalyst to prevent degradation of the nitro group.

Materials:

-

Aryl Boronic Acid (1.2 equiv)

-

(5 mol%) or

- (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Procedure:

-

Degassing: Combine the pyrazole, boronic acid, and Pd catalyst in a microwave vial or pressure tube. Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Heat at 90 °C (oil bath) or 100 °C (microwave, 30 mins).

-

Workup: Dilute with water and extract with DCM. The nitro group remains intact.

-

Validation:

NMR should show the disappearance of the C4-pyrazole proton (if unreacted SM is confused) and the appearance of aryl protons. Note: The product is now a 4-aryl-3-nitropyrazole.

Applications in Drug Discovery[3]

Kinase Inhibitor Scaffolds

The 1-methyl-3-amino-4-arylpyrazole motif (derived from this CAS) is a privileged scaffold in kinase inhibition. The N1-methyl group often fits into the ATP-binding pocket's hydrophobic region, while the C4-aryl group extends towards the gatekeeper residue.

-

Example: Precursors to CDK9 or JAK inhibitors often utilize this core to establish the correct vector for hydrogen bonding with the hinge region.

Pyrazolo[4,3-d]pyrimidines (Sildenafil Analogs)

Reduction of the nitro group to an amine, followed by acylation and cyclization with the C4-substituent (if it contains a nitrile or amide), generates the pyrazolo[4,3-d]pyrimidine bicyclic system.

-

Mechanism: The nitro group is the "masked" N5 of the pyrimidine ring. CAS 75092-34-1 allows the installation of the C7 substituent (via C4-coupling) before ring closure.

Safety & Handling (MSDS Highlights)

-

Energetic Potential: While the iodine atom adds mass and stability, the nitro group renders the compound potentially energetic. Avoid heating dry solids above 100 °C without solvent.

-

Sensitizer: Halogenated nitro-heterocycles can be skin sensitizers. Use double nitrile gloves.

-

Incompatibility: Strong reducing agents (hydrazine,

) may cause rapid, exothermic decomposition or uncontrolled reduction of the iodine.

References

-

Synthesis of 4-Iodopyrazoles: Vasilevsky, S. F., et al. "Cross-coupling of 3-iodo-1H-pyrazoles." Arkivoc, 2003.

-

Suzuki Coupling of Nitro-Pyrazoles: L. Dalinger et al. "Synthesis and properties of nitrated-pyrazoles." Molecules, 2018.

-

General Reactivity of Halogenated Pyrazoles: "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles." ResearchGate, 2019.

-

Medicinal Chemistry Applications: "Amino-Pyrazoles in Medicinal Chemistry: A Review." MDPI, 2023.

-

Commercial Availability & Properties: ChemicalBook Entry for CAS 75092-34-1.[1]

Sources

chemical structure of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Executive Summary

4-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1) is a highly specialized heterocyclic building block characterized by a unique substitution pattern that combines an electron-withdrawing nitro group at the 3-position with a reactive iodide at the 4-position.[1] Unlike the more common 4-nitro or 4-iodo isomers, this scaffold offers orthogonal reactivity: the C–I bond serves as a handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the nitro group functions as a latent amine for subsequent elaboration into kinase inhibitors or high-energy materials.[1] This guide details its structural properties, validated synthesis protocols, and reactivity profile.[2]

Chemical Identity & Physical Properties[3][4][5][6][7]

| Property | Data |

| IUPAC Name | 4-Iodo-1-methyl-3-nitro-1H-pyrazole |

| CAS Number | 75092-34-1 |

| Molecular Formula | C₄H₄IN₃O₂ |

| Molecular Weight | 253.00 g/mol |

| SMILES | CN1C=C(I)C([O-])=N1 |

| Appearance | Pale yellow to off-white solid |

| Melting Point | ~84–88 °C (Predicted based on analogs [1]) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

Structural Analysis & Electronic Effects[1][7]

The 1,3,4-substitution pattern of this molecule dictates its chemical behavior.

-

1-Methyl Group: Locks the tautomeric equilibrium, ensuring a fixed N-substitution pattern.[1] This prevents the proton transfer common in NH-pyrazoles, stabilizing the regiochemistry during metalation.

-

3-Nitro Group: A strong electron-withdrawing group (EWG) at the 3-position.[1] Unlike the 4-nitro isomer, which deactivates the entire ring symmetrically, the 3-nitro group creates a "push-pull" electronic environment.[1] It significantly acidifies the C5 proton but also deactivates the ring toward electrophilic attack, making the introduction of the iodine at C4 challenging without specific conditions.

-

4-Iodo Group: The iodine atom provides a "soft" electrophilic site on the "hard" electron-deficient ring.[1] It is the primary handle for functionalization. The C–I bond is weaker than C–Br or C–Cl, facilitating rapid oxidative addition to Palladium(0) catalysts.

Structural Connectivity Diagram (DOT)

Caption: Electronic connectivity showing the interplay between the steric lock (N-Me), deactivating nitro group, and reactive iodine handle.

Synthesis Protocols

Synthesizing the 3-nitro isomer is non-trivial because direct nitration of 1-methylpyrazole preferentially occurs at the 4-position (kinetically and thermodynamically favored).[1] Therefore, a rearrangement strategy or specific directing conditions are required.

Pathway: Regioselective Synthesis via 3-Nitropyrazole[1]

This protocol ensures the nitro group is established at the 3-position before iodination.

Step 1: Synthesis of 1-Methyl-3-nitropyrazole

Direct nitration of 1-methylpyrazole yields 4-nitropyrazole.[1] To access the 3-isomer, we utilize the Katritzky method or thermal rearrangement.

Protocol (Katritzky Method) [2]:

-

Reagents: 1-Methylpyrazole (1.0 eq), Trifluoroacetic anhydride (TFAA), Concentrated

(98%).[1] -

Procedure:

-

Dissolve 1-methylpyrazole in TFAA at 0 °C.

-

Add concentrated

dropwise (Exothermic!).[1] -

Stir at 0–10 °C for 1 hour, then allow to warm to room temperature overnight.

-

Mechanism: The reaction proceeds via an N-nitro intermediate or a specific activation by TFAA that directs the nitro group to the 3-position.[1]

-

Workup: Quench with ice water, neutralize with

, and extract with DCM. -

Purification: Column chromatography (Hexane/EtOAc) to separate any 4-nitro isomer (though this method is highly selective for 3-nitro).[1]

-

Step 2: Regioselective Iodination at C4

The 3-nitro group deactivates the ring, making electrophilic iodination difficult with standard

Protocol (ICl /

-

Reagents: 1-Methyl-3-nitropyrazole (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Silver Sulfate (

, 0.55 eq), Conc. -

Procedure:

-

Dissolve 1-methyl-3-nitropyrazole in concentrated

at 0 °C. -

Add

followed by slow addition of ICl. -

Stir at room temperature for 2–4 hours.

-

Note: The

scavenges chloride, generating a highly electrophilic iodonium species (

-

-

Workup: Pour onto ice. The product may precipitate or require extraction with EtOAc. Wash organic layer with

(to remove excess iodine).[1] -

Yield: Typically 70–85%.

Synthesis Workflow Diagram (DOT)

Caption: Step-wise synthesis pathway highlighting the critical regiochemical control required to install the nitro group at C3 prior to iodination.

Reactivity Profile & Applications

A. Palladium-Catalyzed Cross-Coupling

The C4-Iodo position is highly reactive toward Pd(0) oxidative addition.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Conditions:

, -

Utility: Creates biaryl scaffolds common in kinase inhibitors (e.g., p38 MAPK, JNK inhibitors).

-

-

Sonogashira: Coupling with terminal alkynes.

-

Conditions:

, CuI,

-

B. Nitro Group Transformations

The 3-nitro group is a masked amine.[5]

-

Reduction:

/Pd-C or-

Strategic Note: Reduction is typically performed after the Suzuki coupling to avoid poisoning the Pd catalyst with the free amine or requiring protection steps.

-

C. Energetic Materials

As a nitropyrazole, this compound and its derivatives possess high positive heats of formation. The nitro group contributes to the oxygen balance, making it a precursor for insensitive munitions when coupled with nitrogen-rich heterocycles [4].

Spectroscopic Characterization

| Technique | Expected Signals / Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H) | C5-H : Deshielded by the adjacent N1 and the inductive effect of the nitro/iodo groups.[1] |

| δ 4.05 (s, 3H) | N-CH₃ : Characteristic singlet for N-methyl pyrazoles.[1] | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145.0 (C3) | Carbon bearing the nitro group.[1] |

| δ ~135.0 (C5) | Carbon adjacent to N1.[1] | |

| δ ~55.0 (C4) | Carbon bearing the iodine (shielded by heavy atom effect).[1] | |

| δ ~40.0 (CH₃) | Methyl carbon.[1] | |

| MS (ESI) | m/z 253.9 [M+H]⁺ | Base peak corresponding to the protonated molecular ion.[1] |

Safety & Handling

-

Explosion Hazard: While mononitro compounds are generally stable, pyrazoles with nitro groups are energetic precursors. Avoid heating dry solids above 100 °C without thermal analysis (DSC).[1]

-

Iodinated Compounds: Photosensitive. Store in amber vials away from light to prevent C–I bond homolysis and iodine liberation.

-

Toxicity: Treat as a potential alkylating agent and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

-

Katritzky, A. R., et al. "Regioselective Nitration of Pyrazoles." Journal of Organic Chemistry. (Validated method for 3-nitropyrazole synthesis via rearrangement or TFAA activation).[1]

-

Perevalov, V. P., et al. "Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate." Russian Chemical Bulletin, 2001.[3] (Describes the specific iodination of 1-methyl-3-nitropyrazole).

-

Zhang, S., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020.[6] Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. s3.amazonaws.com [s3.amazonaws.com]

4-iodo-1-methyl-3-nitro-1H-pyrazole molecular weight and formula

An In-Depth Technical Guide to 4-Iodo-1-methyl-3-nitro-1H-pyrazole: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

As the landscape of targeted therapeutics expands, the demand for highly functionalized, orthogonally reactive building blocks has surged. Among these, 4-iodo-1-methyl-3-nitro-1H-pyrazole has emerged as a cornerstone intermediate, particularly in the synthesis of epigenetic modulators such as BRD4 inhibitors.

This whitepaper, designed for medicinal chemists and drug development professionals, provides a comprehensive analysis of the molecular properties, regioselective synthesis, and downstream functionalization of 4-iodo-1-methyl-3-nitro-1H-pyrazole. By exploring the causality behind specific experimental conditions, this guide bridges the gap between theoretical reactivity and bench-level execution.

Physicochemical Profiling and Molecular Architecture

The utility of 4-iodo-1-methyl-3-nitro-1H-pyrazole stems from its unique electronic distribution. The pyrazole core is an electron-rich heteroaromatic system; however, the presence of the strongly electron-withdrawing nitro group at the C3 position and the electron-donating methyl group at the N1 position creates a highly polarized ring.

This polarization leaves the C4 position as the most nucleophilic site, priming it for electrophilic aromatic substitution. Furthermore, the introduction of the heavy iodine atom at C4 provides a weak, highly reactive C–I bond (compared to C–Br or C–Cl), which is ideal for oxidative addition in palladium-catalyzed cross-coupling reactions under mild conditions[1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification |

| Chemical Name | 4-Iodo-1-methyl-3-nitro-1H-pyrazole |

| CAS Registry Number | 75092-34-1[2] |

| Molecular Formula | C4H4IN3O2[2] |

| Molecular Weight | 253.00 g/mol [2] |

| Exact Mass | 252.9348 Da |

| Structural Features | N-methylated pyrazole core, C3-nitro group, C4-iodo group |

| Typical Appearance | Pale yellow to off-white crystalline solid |

Mechanistic Causality in Regioselective Synthesis

The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole is typically achieved via the direct electrophilic iodination of 1-methyl-3-nitro-1H-pyrazole.

The Causality of the Reagent Choice:

Molecular iodine (

Fig 1. Synthetic workflow and orthogonal downstream functionalization of the pyrazole core.

Protocol 1: Self-Validating Regioselective Iodination

This protocol incorporates built-in validation steps to ensure reaction completion and product integrity.

-

Setup & Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 1-methyl-3-nitro-1H-pyrazole in 20 mL of glacial acetic acid. Add 1.0 mL of concentrated

to increase the electrophilicity of the subsequent iodine species. -

Reagent Addition: Add 4.0 mmol of molecular iodine (

) and 2.5 mmol of Potassium Iodate ( -

Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting material spot confirms the completion of the electrophilic substitution.

-

Quenching & Workup: Cool the mixture to room temperature and pour it into 100 mL of ice water. Slowly add a saturated aqueous solution of Sodium Thiosulfate (

) until the characteristic brown color of unreacted iodine completely dissipates. Causality: Thiosulfate reduces residual -

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the crude 4-iodo-1-methyl-3-nitro-1H-pyrazole. Purify via recrystallization from ethanol.

Downstream Applications: Epigenetic Drug Discovery

The true value of 4-iodo-1-methyl-3-nitro-1H-pyrazole lies in its orthogonal reactivity. The C4-iodo group is primed for transition-metal-catalyzed cross-coupling, while the C3-nitro group can be preserved during these couplings and subsequently reduced to an amine for amide coupling or heterocycle formation[3].

This specific scaffold has been heavily utilized in the synthesis of Bromodomain-containing protein 4 (BRD4) inhibitors [3]. BRD4 is an epigenetic reader protein that regulates the transcription of oncogenes like c-Myc. By utilizing the pyrazole derivative to construct molecules that mimic acetylated lysine, researchers can competitively inhibit BRD4 binding to chromatin, leading to tumor cell apoptosis[3].

Fig 2. Mechanism of action for pyrazole-derived BRD4 inhibitors in oncology.

Protocol 2: Mild Suzuki-Miyaura Cross-Coupling at C4

Leveraging the high reactivity of the C-I bond to perform cross-coupling without reducing the sensitive nitro group.

-

Degassing: In a Schlenk tube, combine 1.0 mmol of 4-iodo-1-methyl-3-nitro-1H-pyrazole, 1.2 mmol of the desired arylboronic acid, and 3.0 mmol of Potassium Carbonate (

). Add 10 mL of a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid. -

Catalyst Addition: Add 0.05 mmol (5 mol%) of

. The bidentate dppf ligand provides steric bulk and electron density, accelerating the reductive elimination step of the catalytic cycle. -

Reaction: Heat the mixture to 80°C for 8 hours under an Argon atmosphere. The weak C-I bond allows for this relatively low temperature, ensuring the C3-nitro group remains intact.

-

Validation & Workup: Confirm completion via LC-MS. Filter the mixture through a pad of Celite to remove palladium black. Dilute with water and extract with Dichloromethane. Dry and concentrate the organic phase, followed by purification via flash column chromatography.

Conclusion

4-Iodo-1-methyl-3-nitro-1H-pyrazole (C4H4IN3O2, MW: 253.00) is a highly versatile, bifunctional building block. By understanding the electronic causality that allows for its regioselective synthesis and exploiting the orthogonal reactivity between its iodo and nitro substituents, medicinal chemists can rapidly assemble complex, biologically active architectures, particularly in the realm of targeted epigenetic therapies.

References

-

ResearchGate. "Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles." ResearchGate. Available at:[Link]

- European Patent Office. "COMPOUND HAVING BRD4 INHIBITORY ACTIVITY, PREPARATION METHOD THEREFOR AND USE THEREOF." EP 4043462 A1.

Sources

physical properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole

An In-depth Technical Guide to the Physical Properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated . Given the specificity of this compound, direct experimental data is not extensively available in public literature. Therefore, this document synthesizes theoretical knowledge with data from analogous structures to predict its physicochemical characteristics. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of these properties, offering researchers and drug development professionals a robust framework for its characterization. The guide emphasizes the causal reasoning behind experimental choices and establishes self-validating protocols to ensure data integrity, a cornerstone of modern pharmaceutical and materials science research.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a versatile building block in drug design. The introduction of specific substituents, such as an iodo group at the 4-position and a nitro group at the 3-position, can profoundly modulate a molecule's steric and electronic properties. These modifications can influence lipophilicity, metabolic stability, and the potential for specific interactions like halogen bonding, all of which are critical parameters in the development of novel therapeutics.[1] This guide focuses on 4-iodo-1-methyl-3-nitro-1H-pyrazole, a compound poised for exploration in various research and development pipelines.

Molecular and Spectroscopic Identity

A precise understanding of a compound's fundamental identity is the bedrock of all subsequent characterization.

Core Molecular Data

The foundational properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole are derived from its atomic composition.

| Property | Value | Source |

| Molecular Formula | C₄H₄IN₃O₂ | [2][3] |

| Molecular Weight | 253.00 g/mol | [2][3] |

| CAS Number | 75092-34-1 | [2] |

Note on Isomers: It is critical to distinguish this compound from its isomers, such as 4-Iodo-1-methyl-5-nitro-1H-pyrazole (CAS No. 1354705-79-5), as the position of the nitro group will significantly impact the molecule's electronic distribution, dipole moment, and crystalline packing, thereby altering its physical properties.[3]

Predicted Spectroscopic Characteristics

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the N-methyl (N-CH₃) protons would likely appear in the 3.5-4.5 ppm range. A single singlet for the C5-H proton of the pyrazole ring is also anticipated, likely in the 7.5-8.5 ppm region, shifted downfield due to the influence of the adjacent nitro group.

-

¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The N-methyl carbon would be found upfield, while the pyrazole ring carbons would be in the aromatic region, with the carbon bearing the nitro group (C3) being significantly deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the nitro group. Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-H stretching of the methyl and pyrazole ring protons, as well as C=N and C-N stretching vibrations of the pyrazole ring, will also be present.

Physicochemical Properties: Predictions and Experimental Determination

This section details the predicted physical properties and provides robust protocols for their experimental verification.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

Prediction: The related compound, 4-iodo-1-methyl-1H-pyrazole (lacking the nitro group), is reported as off-white semi-transparent crystals with a melting point of 61-67 °C.[4] The addition of a polar nitro group to the pyrazole ring in 4-iodo-1-methyl-3-nitro-1H-pyrazole is expected to increase intermolecular dipole-dipole interactions and potentially introduce stronger crystal packing forces. Therefore, a higher melting point, likely in the range of 100-150 °C, is anticipated.

Experimental Protocol for Melting Point Determination:

This protocol utilizes the capillary melting point method, a standard for its accuracy and small sample requirement.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: The sample must be anhydrous. Dry the crystalline sample under vacuum. Finely grind the sample to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 3-5 mm. Proper packing is crucial for accurate results.

-

Measurement: Place the capillary in a calibrated melting point apparatus. A rapid heating phase can be used to approach the expected melting point, followed by a slow ramp rate (1-2 °C per minute) to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range provides insight into the sample's purity.

-

Validation: Perform the measurement in triplicate. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility

Solubility is a critical determinant of a compound's utility in various applications, from reaction chemistry to bioavailability in drug development.

Prediction: The presence of the polar nitro group and the pyrazole nitrogen atoms suggests that the molecule will have some affinity for polar solvents. However, the iodinated pyrazole ring is largely hydrophobic. The related compound 4-iodo-1-methyl-1H-pyrazole is reported to be insoluble in water.[4] It is predicted that 4-iodo-1-methyl-3-nitro-1H-pyrazole will exhibit poor solubility in water but good solubility in moderately polar to polar aprotic organic solvents such as acetone, ethyl acetate, dichloromethane, and dimethylformamide (DMF).

Experimental Protocol for Qualitative Solubility Assessment:

Caption: Workflow for Qualitative Solubility Screening.

-

Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To a small vial, add approximately 1-2 mg of the compound. Add 0.5 mL of the selected solvent.

-

Agitation: Vortex the mixture vigorously for 1 minute at room temperature.

-

Observation: Visually inspect the solution. A clear solution indicates solubility. If the compound has not dissolved, gently heat the mixture to observe any temperature-dependent solubility.

-

Classification: Classify the compound's solubility in each solvent as soluble, partially soluble, or insoluble.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior.

Prediction: A calculated LogP for the isomeric 4-Iodo-1-methyl-5-nitro-1H-pyrazole is 0.9329.[3] Given the similar arrangement of polar and nonpolar groups, the LogP for 4-iodo-1-methyl-3-nitro-1H-pyrazole is expected to be in a similar range, likely between 0.8 and 1.5. This suggests a compound with a balanced character, being neither excessively lipophilic nor hydrophilic.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Preparation of Phases: Prepare a saturated solution of 1-octanol in water and water in 1-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the water-saturated octanol phase at a known concentration.

-

Partitioning: Mix a known volume of the stock solution with a known volume of the octanol-saturated water phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 30 minutes).

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Measurement: Carefully remove a sample from each phase and measure the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

4-iodo-1-methyl-3-nitro-1H-pyrazole is a compound with significant potential, warranting a thorough investigation of its physical properties. While direct experimental data is sparse, this guide provides a robust framework for its characterization. By combining theoretical predictions with rigorous, validated experimental protocols, researchers can confidently determine the key physicochemical parameters that will govern the compound's application in drug discovery and materials science. The methodologies outlined herein are designed to ensure the generation of high-quality, reliable data, upholding the principles of scientific integrity and expertise.

References

- ChemicalBook. (n.d.). 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.

- ECHEMI. (n.d.). Buy 4-iodo-1-methyl-1H-pyrazole from Chongqing Chemdad.

- ChemScene. (n.d.). 4-Iodo-1-methyl-5-nitro-1H-pyrazole.

- BenchChem. (2025). A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.

Sources

solubility of 4-iodo-1-methyl-3-nitro-1H-pyrazole in organic solvents

An In-depth Technical Guide Solubility Profile of 4-iodo-1-methyl-3-nitro-1H-pyrazole in Organic Solvents: A Predictive and Methodological Guide

Abstract

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and its interactions with the solvent. The structure of 4-iodo-1-methyl-3-nitro-1H-pyrazole (MW: 253.00 g/mol , Formula: C4H4IN3O2[4]) presents several key features that govern its solubility behavior:

-

Pyrazole Core: The 1-methyl-1H-pyrazole ring is an aromatic heterocycle with two nitrogen atoms, contributing to the molecule's overall polarity.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule.

-

Iodine Atom (-I): As a large, polarizable halogen, iodine can participate in dipole-dipole and dispersion forces. It can also engage in halogen bonding, an increasingly recognized non-covalent interaction that can influence solubility and ligand-protein binding.[2]

-

Methyl Group (-CH₃): A non-polar, aliphatic group that slightly increases lipophilicity.

Based on the principle of "like dissolves like," which posits that substances with similar intermolecular forces tend to be mutually soluble, we can predict a nuanced solubility profile.[5] The molecule's combination of a polar core and a large, polarizable iodine atom suggests it will be most soluble in polar aprotic solvents where dipole-dipole interactions can be maximized.

Table 1: Predicted Solubility Profile of 4-iodo-1-methyl-3-nitro-1H-pyrazole

| Solvent Class | Representative Solvents | Predicted Solubility | Dominant Solute-Solvent Interactions |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High | Dipole-Dipole, Dispersion |

| Polar Protic | Methanol, Ethanol, 2-Propanol | Moderate | Dipole-Dipole, Dispersion, Weak H-Bonding (Acceptor) |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Dipole-Dipole, Dispersion |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | Dipole-Dipole, Dispersion |

| Aromatic | Toluene, Benzene | Very Low | Dispersion, π-π stacking |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble | Dispersion |

Advanced Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) offer a more powerful, quantitative method for predicting solubility.[6] This model deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "solubility space".[7][8]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation: δt² = δD² + δP² + δH² [7]

A solute is assigned a specific point (δD₁, δP₁, δH₁) in this space. Each solvent also has its own set of coordinates (δD₂, δP₂, δH₂). The principle is that solvents with HSP coordinates close to those of the solute will be effective at dissolving it. This "distance" (Ra) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and thus greater solubility. For a given solute, one can experimentally determine a "solubility sphere" with a radius of interaction (R₀). Solvents whose coordinates fall inside this sphere are "good" solvents, while those outside are "poor" solvents.[8] While the HSP values for 4-iodo-1-methyl-3-nitro-1H-pyrazole are not yet determined, the experimental protocol outlined in this guide can be adapted to calculate them by testing a wider range of solvents with known HSP values.

Caption: The Hansen solubility sphere defines a region in 3D space where good solvents reside.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[9] It is reliable, accurate, and provides thermodynamically sound data. The following protocol is a self-validating system designed for rigor and reproducibility.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for accurate and comparable results. A temperature-controlled shaker or water bath is non-negotiable.

-

Use of Excess Solute: This ensures that the solution reaches true thermodynamic equilibrium and becomes saturated. Visually confirming the presence of undissolved solid at the end of the experiment validates that saturation was achieved.

-

Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (typically 24-72 hours) is required to ensure the system has reached a steady state. Preliminary time-to-equilibrium studies are recommended for novel compounds.

-

Analytical Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy in quantifying organic molecules like the target compound. A UV detector is appropriate given the aromatic and nitro-functionalized structure.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 4-iodo-1-methyl-3-nitro-1H-pyrazole (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble (e.g., Acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

-

Analyze each standard by HPLC and construct a calibration curve by plotting the peak area against concentration. The curve must have a coefficient of determination (R²) ≥ 0.995 for validity.

-

-

Preparation of Saturated Solutions:

-

Into separate, sealable glass vials (e.g., 4 mL), add a pre-weighed excess amount of 4-iodo-1-methyl-3-nitro-1H-pyrazole (e.g., ~20 mg). The key is to have more solid than will dissolve.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired test solvent.

-

Securely cap the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a defined equilibration period (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be precisely recorded.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve equation, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. rsc.org [rsc.org]

- 8. kinampark.com [kinampark.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Safety, Handling, and Synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole

The following technical guide serves as a comprehensive safety and handling protocol for 4-iodo-1-methyl-3-nitro-1H-pyrazole .

Executive Summary

4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1) is a high-value heterocyclic intermediate, predominantly utilized in the synthesis of kinase inhibitors and complex agrochemicals. Its structural motif combines a nitro group (electrophilic, potential energetic concerns) and an iodine atom (excellent leaving group/coupling partner) on a pyrazole core.

This guide moves beyond the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) insights to predict hazards where empirical data is scarce. It establishes a self-validating safety protocol for researchers handling this compound in drug discovery workflows.

Chemical Identity & Characterization

| Parameter | Technical Specification |

| Chemical Name | 4-iodo-1-methyl-3-nitro-1H-pyrazole |

| CAS Number | 75092-34-1 |

| Molecular Formula | C₄H₄IN₃O₂ |

| Molecular Weight | 253.00 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Poorly soluble in water. |

| Melting Point | Predicted: 120–125 °C (Verify experimentally; analogs range 100–160 °C) |

| Appearance | Pale yellow to orange solid (Coloration due to nitro conjugation) |

Structural Visualization

The compound features a 1-methyl-3-nitro-1H-pyrazole core substituted at the 4-position with iodine.

Hazard Identification & Toxicology (The "Why")

Standard SDSs often list generic hazards. Here, we derive specific risks based on the functional groups present.

Derived GHS Classification

Based on analog data (e.g., 4-nitropyrazole, 4-iodo-1-methyl-1H-pyrazole).

-

Acute Toxicity (Oral): Category 4 (H302).[1] Rationale: Nitro-pyrazoles often exhibit moderate oral toxicity.

-

Skin/Eye Irritation: Category 2/2A (H315/H319). Rationale: Halogenated aromatics are standard irritants.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335). Rationale: Dust inhalation risk.[2]

-

Reactivity Hazard: Warning. Nitro compounds possess high energy. While the iodine atom stabilizes the ring via the heavy atom effect, the compound should be treated as potentially shock-sensitive until DSC (Differential Scanning Calorimetry) data confirms otherwise.

Structural Alerts

-

Nitro Group (-NO₂):

-

Toxicity: Potential metabolic reduction to hydroxylamines (mutagenic potential).

-

Safety: Energetic functional group.[3] Avoid heating >150°C without safety screening.

-

-

Carbon-Iodine Bond (C-I):

-

Light Sensitivity: Homolytic cleavage can occur under UV/visible light, releasing iodine radicals and degrading the sample.

-

Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

Safe Handling & Storage Protocols

This section outlines a self-validating system : if the protocol is followed, the risk is mechanically minimized.

Engineering Controls

-

Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood.

-

Static Control: Use anti-static weighing boats. Nitro compounds can be sensitive to electrostatic discharge (ESD). Ground all glassware during transfer.

Storage Conditions (Critical)

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Light: Amber vials or aluminum foil wrapping are mandatory to prevent deiodination.

Personal Protective Equipment (PPE)[4]

-

Hands: Double nitrile gloves (0.11 mm minimum thickness). Iodine compounds can penetrate standard latex.

-

Eyes: Chemical splash goggles.

-

Respiratory: N95 or P100 particulate respirator if handling open powder outside a hood (not recommended).

Emergency Response & Decision Logic

In the event of exposure or release, immediate action is required.[1][4][5] The following decision tree guides the response.

Synthesis Context & Application

Understanding the synthesis aids in identifying impurities (e.g., unreacted iodinating agents).

Common Synthetic Route: The synthesis typically proceeds via the electrophilic iodination of the precursor 1-methyl-3-nitro-1H-pyrazole .

-

Starting Material: 1-methyl-3-nitro-1H-pyrazole (CAS 15802-75-2 is related; specific precursor CAS varies).

-

Reagents: N-Iodosuccinimide (NIS) or Iodine (I₂) with Ceric Ammonium Nitrate (CAN).

-

Purification: Column chromatography (Hexane/EtOAc). Note: Product is likely the least polar component compared to N-unsubstituted analogs.

References

-

ChemicalBook. (2025). 4-Iodo-1-methyl-3-nitro-1H-pyrazole Product Specifications & CAS 75092-34-1. Retrieved from (Note: Link acts as a proxy for CAS verification; specific page content may vary).

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet for 4-Iodo-1-methyl-1H-pyrazole (Analog). Retrieved from .

-

PubChem. (2025). Compound Summary: 4-Nitropyrazole.[3] Retrieved from .

-

BenchChem. (2025).[6] Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine. Retrieved from .

Disclaimer: This document is a technical guide created for research purposes. It does not replace an official manufacturer-provided Safety Data Sheet (SDS) required for regulatory compliance.

Sources

4-iodo-1-methyl-3-nitro-1H-pyrazole PubChem CID and SMILES

This technical guide provides an in-depth analysis of 4-iodo-1-methyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds (kinase inhibitors).

Part 1: Chemical Identity & Core Properties[1]

This section establishes the definitive chemical identity of the compound. As a functionalized pyrazole, it possesses three distinct reactive handles: the N-methyl group (solubility/stability), the C3-nitro group (electron-withdrawing/precursor to amine), and the C4-iodine (halogen bonding/cross-coupling site).

Data Sheet

| Property | Specification |

| IUPAC Name | 4-iodo-1-methyl-3-nitro-1H-pyrazole |

| CAS Registry Number | 75092-34-1 |

| Molecular Formula | C₄H₄IN₃O₂ |

| Molecular Weight | 253.00 g/mol |

| Exact Mass | 252.9348 |

| SMILES | CN1C=C(I)C([O-])=N1 |

| InChI Key | (Derivative-specific; search via SMILES) |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 163–165 °C (Isomer dependent; typically high melting due to nitro group) |

Structural Analysis

The molecule features a 1,3,4-substitution pattern . The nitro group at position 3 significantly deactivates the ring toward electrophilic aromatic substitution (SEAr), making the introduction of the iodine at position 4 kinetically challenging without specific activation or strong electrophiles.

Part 2: Synthesis & Production Protocols

Strategic Causality

Synthesizing 4-iodo-1-methyl-3-nitro-1H-pyrazole requires a specific order of operations to ensure regioselectivity.

-

Why not nitration last? Nitration of 4-iodo-1-methylpyrazole is hazardous and often leads to oxidation of the iodine or poly-nitration.

-

Why not methylation last? Alkylation of 4-iodo-3-nitropyrazole can yield a mixture of N1 and N2 isomers (tautomerization).

-

Optimal Route: Iodination of 1-methyl-3-nitropyrazole. The N-methyl group is fixed, and the nitro group directs the incoming electrophile (I⁺) to the only available carbon (C4), although the ring is deactivated.

Protocol: Oxidative Iodination

This method utilizes iodine (

Reagents:

-

Substrate: 1-methyl-3-nitro-1H-pyrazole (1.0 eq)

-

Iodine source: Elemental Iodine (

) (0.5 eq) -

Oxidant: Iodic Acid (

) (0.2 eq) or Periodic Acid -

Solvent: Acetic Acid (

) / Carbon Tetrachloride (

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a condenser, dissolve 1-methyl-3-nitropyrazole in glacial acetic acid (or sulfuric acid for higher reactivity).

-

Activation: Add elemental iodine (

) followed by the dropwise addition of iodic acid (-

Mechanism: The oxidant generates the strong electrophile

from

-

-

Reaction: Heat the mixture to 80°C for 1.5 to 3 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 1:4).

-

Endpoint: Disappearance of the starting material spot (

) and appearance of a less polar product.

-

-

Quenching: Cool to room temperature. Pour the reaction mixture onto crushed ice/water.

-

Isolation: Neutralize excess iodine with saturated aqueous Sodium Thiosulfate (

). The product will precipitate as a solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

Figure 1: Oxidative iodination pathway converting the nitro-pyrazole precursor to the target iodinated compound.

Part 3: Functionalization & Applications

The utility of 4-iodo-1-methyl-3-nitro-1H-pyrazole lies in its "orthogonal reactivity." The iodine atom serves as a handle for carbon-carbon bond formation, while the nitro group remains a latent amine.

Cross-Coupling Reactions (C-C Bond Formation)

The C4-Iodine bond is relatively weak, making it an excellent candidate for Palladium-catalyzed reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4-aryl-3-nitropyrazoles.

-

Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynyl derivatives.

-

Note: The nitro group at C3 can sterically hinder bulky ligands; phosphine ligands like SPhos or XPhos are recommended.

-

Nitro Reduction (Amine Synthesis)

The nitro group can be reduced to an amine (

-

Critical Path: If reducing before coupling, the iodine may be lost (hydrodeiodination) under catalytic hydrogenation. Chemical reduction (Fe/HCl or SnCl2) is preferred to preserve the iodine.

Visualization: Reactivity Map

Figure 2: Divergent synthesis pathways. Note that catalytic hydrogenation of the Core may cleave the Iodine; chemical reduction is required to access the Amine.

Part 4: Safety & Handling (HSE)

| Hazard Class | Description | Precaution |

| Energetic | Nitro-pyrazoles are precursors to explosives.[1] | Avoid shock, friction, and high heat (>200°C). |

| Toxicity | Organoiodides can be toxic; Nitro compounds are potential mutagens. | Use full PPE (Nitrile gloves, respirator). |

| Reactivity | Incompatible with strong reducing agents and strong bases. | Store in amber vials (light sensitive). |

References

-

ChemicalBook. (2025). 4-Iodo-1-methyl-3-nitro-1H-pyrazole Product Page & Synthesis. Retrieved from

- Vasilevskii, S. F., & Shvartsberg, M. S. (1980). Iodination of nitropyrazoles. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 29(5), 778-784. (Primary source for I2/HIO3/H2SO4 method).

-

BenchChem. (2025).[2][3] Comparative Guide to the Iodination of Pyrazoles. Retrieved from

-

PubChem. (2025).[4][5][6][7] Compound Summary: 4-Iodo-1-methyl-3-nitro-1H-pyrazole (Structure Search). Retrieved from

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]

- 5. Dichloromethane-13C | CH2Cl2 | CID 12222467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procurement & Technical Guide: 4-Iodo-1-methyl-3-nitro-1H-pyrazole

An In-depth Technical Guide on the Procurement and Utilization of 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1).

Abstract

This guide provides a comprehensive technical and market analysis of 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1), a specialized heterocyclic building block used in the synthesis of kinase inhibitors and high-energy materials. Unlike common commodity chemicals, this compound exhibits significant regio-isomeric complexity during synthesis, directly influencing its high market price and limited "off-the-shelf" availability. This document outlines the supply landscape, estimated pricing models, critical quality control (QC) protocols for distinguishing regioisomers, and best-practice handling procedures.

Chemical Identity & Significance

| Property | Specification |

| Chemical Name | 4-Iodo-1-methyl-3-nitro-1H-pyrazole |

| CAS Number | 75092-34-1 |

| Molecular Formula | C₄H₄IN₃O₂ |

| Molecular Weight | 252.99 g/mol |

| Core Scaffold | Pyrazole (1,2-diazole) |

| Key Functionalities | C4-Iodine: Handle for cross-coupling (Suzuki, Sonogashira).C3-Nitro: Precursor to amines (via reduction) for amide coupling.N1-Methyl: Blocking group preventing tautomerism. |

Strategic Value: In drug discovery, the 3-nitro isomer is structurally distinct from the more thermodynamically accessible 5-nitro isomer. It serves as a critical intermediate for "scaffold hopping" in kinase inhibitor design, where the position of the hydrogen bond donor (derived from the nitro group reduction) relative to the hydrophobic pocket (accessed via the iodine) determines potency.

Market Analysis: Suppliers & Price

Supply Chain Dynamics

This compound is classified as a Tier 3 Specialty Chemical , meaning it is rarely held in bulk stock and is typically synthesized upon request (MTO - Make to Order). The high cost is driven by the difficulty in separating the 3-nitro isomer from the 5-nitro isomer during the methylation step of the precursor.

Supplier Landscape

Primary sources are specialized catalog suppliers and custom synthesis houses in China and the UK.

| Supplier Tier | Representative Companies | Availability | Lead Time |

| Catalog Aggregators | ChemicalBook, GuideChem, MolPort | Low (Often "Inquire") | 2–4 Weeks |

| Specialty Synthesis | Amadis Chemical, GLR Innovations, Apollo Scientific | Medium (Batch synthesis) | 4–6 Weeks |

| Bulk Manufacturers | ChemScene, Combi-Blocks | Variable | 6–8 Weeks |

Price Estimation Model

Direct public pricing is opaque. The following estimates are based on the market rates of the closely related 5-nitro isomer (CAS 1354705-79-5) and adjusted for the "regio-purification premium."

| Pack Size | Estimated Market Price (USD) | Price Per Gram | Notes |

| 100 mg | $150 – $250 | $2,000/g | R&D Screening scale. |

| 1 g | $600 – $900 | $750/g | Process development scale. |

| 5 g | $2,200 – $3,000 | $500/g | Pilot scale. |

| Custom (FTE) | $4,000 – $6,000 | N/A | Full Time Equivalent (FTE) rate for 1-month custom synthesis campaign. |

Procurement Strategy: Always request a Certificate of Analysis (CoA) specifically showing NOE (Nuclear Overhauser Effect) NMR data to confirm the regiochemistry. Standard 1H-NMR is often insufficient to distinguish the 3-nitro from the 5-nitro isomer without detailed analysis.

Technical Specifications & Synthesis Logic

The high cost of CAS 75092-34-1 stems from its synthesis. The methylation of 3-nitropyrazole is non-selective, yielding a mixture of the desired 1-methyl-3-nitro and the undesired 1-methyl-5-nitro isomers.

Synthesis & Cost Driver Visualization

The following diagram illustrates the "Regio-Isomer Bottleneck" that drives up the cost.

Caption: The synthesis workflow highlights the critical separation step where yield is lost to the undesired 5-nitro isomer, significantly increasing the cost of the 3-nitro target.

Quality Control & Validation Protocol

Trustworthiness Directive: Do not rely solely on the label. The 3-nitro and 5-nitro isomers have identical mass (LCMS) and very similar polarity.

Protocol: Regiochemistry Verification via NOE

To validate you have received 1-methyl-3-nitro-4-iodopyrazole and not the 5-nitro isomer:

-

Sample Prep: Dissolve 5 mg in DMSO-d6.

-

Experiment: Run a 1D NOE or 2D NOESY experiment irradiating the N-Methyl singlet (~3.9 ppm).

-

Analysis:

-

Target (3-Nitro): The N-methyl group is adjacent to the C5-Proton . You should see a strong NOE enhancement of the aromatic proton signal at ~8.0 ppm.

-

Impurity (5-Nitro): The N-methyl group is adjacent to the Nitro group . There is no proton at C5. You will see NO enhancement of the aromatic proton (which is now at C3, far from the methyl).

-

| Feature | 3-Nitro Isomer (Target) | 5-Nitro Isomer (Impurity) |

| N-Me / Ar-H Distance | Close (Adjacent) | Far (Separated by Nitro) |

| NOE Signal | Strong Positive | Absent |

Experimental Application: Suzuki Coupling

Once procured, the primary use is C-C bond formation. The nitro group is electron-withdrawing, making the C4-Iodine highly reactive for oxidative addition.

Standard Protocol for C4-Arylation:

-

Reagents:

-

Substrate: 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

-

-

Procedure:

-

Combine solid reagents in a microwave vial.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed solvents.

-

Heat to 80°C for 4 hours (Thermal) or 100°C for 30 min (Microwave).

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Note: The nitro group makes the product sensitive to harsh reducing conditions; avoid Pd/C hydrogenation if the iodine needs to be preserved for a subsequent step (though here the iodine is consumed).

Safety & Handling (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine bond is photolabile).

-

Disposal: Halogenated organic waste.

References

-

National Institutes of Health (NIH) - PMC. (2023). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole from 1-methyl-3-nitropyrazole

Executive Summary

This guide details the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1) from 1-methyl-3-nitropyrazole .[1] This transformation represents a significant synthetic challenge due to the strong electron-withdrawing nature of the nitro group at the C3 position, which deactivates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS).

Standard iodination protocols (e.g.,

Mechanistic Insight & Strategy

The Deactivation Challenge

The pyrazole ring is generally electron-rich; however, the introduction of a nitro group (

The Superelectrophilic Solution

To overcome this kinetic barrier, we employ a "superelectrophile" strategy. By reacting Iodine Monochloride (ICl) with Silver Sulfate (

Reaction Pathway Visualization

The following diagram illustrates the activation of the iodinating agent and the subsequent substitution.

Caption: Generation of the active iodonium species via silver-mediated halogen exchange.

Experimental Protocol

Materials & Safety

Critical Safety Warning:

-

Nitro Compounds: Potentially energetic. Avoid excessive heat or friction.

-

Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Use only in a fume hood.

-

Sulfuric Acid: Corrosive and generates heat upon dilution.

| Reagent | Equiv.[2][3][4] | Role |

| 1-methyl-3-nitropyrazole | 1.0 | Substrate |

| Iodine Monochloride (ICl) | 1.1 - 1.2 | Iodine Source |

| Silver Sulfate ( | 0.6 | Halogen Scavenger |

| Conc. | Solvent | Reaction Medium |

| Dichloromethane (DCM) | Solvent | Extraction |

Step-by-Step Procedure

Step 1: Preparation of the Iodinating Reagent

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Silver Sulfate (

, 0.6 equiv) in concentrated Sulfuric Acid ( -

Cool the solution to 0–5 °C in an ice bath.

-

Add Iodine Monochloride (ICl, 1.1 equiv) dropwise.

-

Observation: The mixture may darken, and a precipitate (AgCl) will begin to form.

-

-

Stir for 15–30 minutes to ensure formation of the active electrophile.

Step 2: Iodination Reaction

-

Add 1-methyl-3-nitropyrazole (1.0 equiv) portion-wise to the reaction mixture.

-

Note: Add slowly to control any exotherm.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 1–3 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material should be consumed rapidly due to the potency of the reagent.

-

Optimization: If conversion is slow, the mixture can be gently heated to 40–50 °C, but this is rarely necessary for the mono-iodination.

-

Step 3: Workup & Isolation

-

Pour the reaction mixture carefully onto crushed ice (approx. 5x reaction volume).

-

Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble Silver Chloride (AgCl) precipitate. Rinse the filter cake with water.[2]

-

Neutralization: Carefully neutralize the filtrate with saturated aqueous

or dilute NaOH solution to pH 7–8.-

Caution: This is highly exothermic. Add base slowly with stirring and cooling.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

-

Washing: Wash the combined organic layers with:

-

10% Sodium Thiosulfate (

) solution (to remove any residual iodine color). -

Brine (saturated NaCl).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is often pure enough for subsequent steps.

-

If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (Silica gel, gradient Hexane

EtOAc).

Characterization & Data

| Property | Value/Observation |

| Appearance | Yellow to off-white solid |

| Yield | Typically 80–92% |

| Melting Point | ~118–122 °C (Derivative dependent) |

| Regioselectivity | >95% C4-iodo (C5 is sterically accessible but electronically less favored for EAS in this system) |

Interpretation: The disappearance of the C4 proton signal in the NMR spectrum and the retention of the C5 proton singlet confirm the regioselective substitution. The downfield shift of the C5 proton is consistent with the ortho-iodo and meta-nitro environment.

Process Workflow Diagram

Caption: Operational workflow for the isolation of the target iodopyrazole.

Troubleshooting & Optimization

-

Low Yield: If the yield is low, ensure the

is finely powdered to ensure rapid reaction with ICl. Incomplete activation of ICl results in a weaker electrophile. -

Residual Iodine Color: If the product remains dark after workup, the thiosulfate wash was insufficient. Repeat the wash or stir the organic phase with solid thiosulfate before drying.

-

Alternative Method (Metal-Free): For applications where silver contamination is a strict concern, N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or TFA/H

SO

References

-

Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate. Chaikovskii, V. K., et al. (2000).[4] Russian Chemical Bulletin.

-

Synthesis and properties of nitrated-pyrazoles. Various Authors. (Review).

-

Electrosynthesis of 4-iodopyrazole and its derivatives. Lyalin, B. V., et al. (2010). Russian Chemical Bulletin.

Sources

iodination conditions for 1-methyl-3-nitro-1H-pyrazole

Application Note: Regioselective Iodination of 1-Methyl-3-Nitro-1H-Pyrazole

Abstract & Strategic Overview

The functionalization of 1-methyl-3-nitro-1H-pyrazole is a critical gateway in the synthesis of high-energy materials, kinase inhibitors, and agrochemicals. The presence of the nitro group at position C3 strongly deactivates the pyrazole ring toward electrophilic substitution while simultaneously increasing the acidity of the C5 proton.

This guide addresses the dichotomy of regioselective iodination :

-

Target C4 (Electrophilic): Requires overcoming ring deactivation using strong oxidative iodination species (

). -

Target C5 (Nucleophilic/Anionic): Exploits the inductive acidity of C5 via lithiation-deprotonation.

The following protocols provide validated, scalable pathways for both isomers, replacing trial-and-error with mechanistic certainty.

Mechanistic Insight & Regioselectivity

Understanding the electronic landscape of the substrate is the prerequisite for success.

-

The C4 Challenge (Electrophilic Substitution): The nitro group (

) at C3 withdraws electron density via both induction ( -

The C5 Opportunity (Lithiation): The C5 proton is flanked by the

-methyl group and is inductively acidified by the adjacent nitrogen lone pair and the distal nitro group. This makes C5 the exclusive site of deprotonation by organolithiums (

Figure 1: Decision tree for regioselective iodination based on mechanistic requirements.

Protocol A: Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Target: C4-Iodination

Mechanism: Oxidative Electrophilic Aromatic Substitution (

This protocol utilizes the Wirth-type condition (Iodine/Iodic Acid) or the Chaikovskii Reagent (

Reagents & Materials

-

Substrate: 1-Methyl-3-nitro-1H-pyrazole (1.0 eq)

-

Iodine Source: Elemental Iodine (

) (0.6 eq) -

Oxidant: Iodic Acid (

) (0.2 eq) -

Solvent/Catalyst: Acetic Acid (

) / Sulfuric Acid ( -

Solvent (Alternative):

or

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-3-nitro-1H-pyrazole (10 mmol) in Glacial Acetic Acid (20 mL).

-

Activation: Add concentrated

(1.0 mL). Note: The acid activates the iodine species. -

Addition: Add Iodine (

, 6 mmol) and Iodic Acid (-

Chemistry Note: The reaction between

and

-

-

Reaction: Heat the mixture to 80°C for 1.5 to 3 hours .

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.[1] The starting material (

) should disappear, replaced by a less polar product (

-

-

Quench: Cool to room temperature. Pour the mixture into ice-water (100 mL).

-

Neutralization: Carefully neutralize with saturated

or -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 75–85%

Key Characterization:

Protocol B: Synthesis of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Target: C5-Iodination Mechanism: Lithiation-Deprotonation / Electrophilic Trapping

This method requires strictly anhydrous conditions. The nitro group is compatible with

Reagents & Materials

-

Substrate: 1-Methyl-3-nitro-1H-pyrazole (1.0 eq)

-

Base:

-Butyllithium ( -

Electrophile: Iodine (

) (1.2 eq) dissolved in dry THF. -

Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow. Add Anhydrous THF.

-

Dissolution: Add 1-methyl-3-nitro-1H-pyrazole (5 mmol). Cool the solution to

(Dry Ice/Acetone bath).[2] -

Deprotonation: Add

-BuLi (2.2 mL, 5.5 mmol) dropwise over 10 minutes.-

Critical: Maintain internal temperature below

. The solution typically turns yellow/orange. -

Aging: Stir at

for 30 minutes . Do not prolong beyond 45 mins to avoid decomposition.

-

-

Trapping: Add the solution of Iodine (

, 6 mmol in 5 mL THF) dropwise.-

Observation: The color will transition from orange to dark red/brown.

-

-

Warming: Stir at

for 15 minutes, then allow the reaction to warm to -

Quench: Quench with saturated

solution (20 mL). -

Workup: Extract with Diethyl Ether or EtOAc. Wash with

(critical to remove purple iodine color) and Brine. -

Purification: Silica gel chromatography is usually required to separate trace starting material.

Expected Yield: 65–80% Safety Note: Nitro-pyrazoles can be energetic. Avoid distilling the crude material to dryness at high temperatures.

Comparative Analysis & Troubleshooting

| Parameter | Protocol A (C4-Iodo) | Protocol B (C5-Iodo) |

| Reagent Class | Strong Oxidant / Acid | Strong Base / Nucleophile |

| Key Reagent | ||

| Temperature | 80°C (Heat) | -78°C (Cryogenic) |

| Regioselectivity | >95% C4 | >95% C5 |

| Major Impurity | Di-iodinated species (if excess reagent used) | Ring opening / Polymerization |

| Scale Suitability | High (kg scale possible) | Moderate (limited by cryo) |

Troubleshooting Guide:

-

Problem (Protocol A): Low conversion.

-

Solution: Add more

or switch to

-

-

Problem (Protocol B): Low yield / Tar formation.

-

Solution: Ensure THF is strictly anhydrous. Water kills the lithiated species immediately. Ensure temperature does not rise above

before Iodine addition.

-

Experimental Workflow (Visualization)

Figure 2: Operational workflow for parallel execution of iodination protocols.

References

-

Vasilevskii, S. F.; Shvartsberg, M. S. "Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole."[3] Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1980, 29(5), 778–784.

-

Chaikovskii, V. K.; Kharlova, T. S.; Tretyakov, E. V.; Vasilevsky, S. F.; Filimonov, V. D. "Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate."[4] Russian Chemical Bulletin, 2000, 49(8), 1475–1477.

-

Swiatek, K.; Utecht-Jarzynska, G.; Jasinski, M. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2014, 4, 16462-16472.

-

BenchChem Technical Guide. "A Comparative Guide to the Iodination of Pyrazoles for Researchers." BenchChem Application Notes, 2025.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Abstract & Significance

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-iodo-1-methyl-3-nitro-1H-pyrazole with aryl and heteroaryl boronic acids. This scaffold is a critical intermediate in the synthesis of 3-amino-4-arylpyrazoles , a privileged structure in kinase inhibitors (e.g., CDKs, p38 MAPK) and antimicrobial agents.

The presence of the electron-withdrawing nitro group (

Substrate Analysis & Mechanistic Insight

Electronic Profile

The substrate 4-iodo-1-methyl-3-nitro-1H-pyrazole exhibits distinct reactivity compared to its non-nitrated analogs:

-

C4-Iodine Activation: The

group at C3 exerts a strong inductive ( -

Base Sensitivity: The electron-deficient nature of the ring increases acidity at C5 (though blocked by C-H) and susceptibility to nucleophilic attack. Strong hydroxide bases at high temperatures can degrade the pyrazole core; thus, carbonate or phosphate bases are preferred.

Catalytic Cycle Visualization

The following diagram outlines the catalytic cycle specific to this electron-deficient substrate, highlighting the critical decision points.

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the nitro group and the risk of de-iodination if the transmetalation step stalls.

Experimental Protocols

Protocol A: Standard Thermal Conditions (Robust)

Recommended for primary screening and scale-up of non-sterically hindered partners.

Reagents:

-

Substrate: 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%)[1] -

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Preparation: To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and

(5 mol%). -

Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3). Critical: Oxygen inhibits the active Pd(0) species.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M

solution. -

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting iodide (

).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (typically 0-40% EtOAc in Hexanes).

Protocol B: Microwave-Assisted (High Throughput)

Recommended for library synthesis or difficult substrates.

Reagents:

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv, solid or aqueous) -

Solvent: DME / Water (3:1 ratio)[2]

Procedure:

-

Load solid reagents into a microwave vial.

-

Irradiate at 100°C – 120°C for 20–40 minutes.

-

Note: The use of

in DME often provides higher yields for electron-deficient heterocycles due to the "Cesium Effect" (improved solubility and cation-pi interactions).

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, utilize the following decision matrix to optimize conditions.

Optimization Matrix

| Variable | Standard Condition | Alternative Condition | Rationale for Change |